S 18986

Vue d'ensemble

Description

S18986 is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that potently enhances (S)-AMPA-mediated noradrenaline release in rat hippocampal and frontal cortex slices. S18986 is orally bioavailable and penetrates the blood-brain barrier in animals. Formulations containing S18986 improve episodic memory in rats. S18986 is used to elucidate the roles of AMPA receptor signaling in cells and in animals.

S18986, also known as S18986-1 and S189861, is a positive allosteric modulator of AMPA receptor. S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association. S18986 enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures.

Applications De Recherche Scientifique

Modulateur Allostérique Positif des Récepteurs de Glutamate de Type AMPA

S 18986 est un modulateur allostérique positif des récepteurs de glutamate de type AMPA . Ces récepteurs sont essentiels pour la plasticité synaptique et l'induction de la potentialisation à long terme (PLT), qui sont considérées comme l'un des mécanismes synaptiques sous-jacents à l'apprentissage et à la mémoire .

Améliorant Cognitif

This compound a été identifié comme un nouvel améliorant cognitif . Il a été démontré qu'il augmentait l'induction et le maintien de la PLT dans l'hippocampe ainsi que l'expression du facteur neurotrophique dérivé du cerveau (BDNF) in vitro et in vivo .

Traitement des Troubles Cognitifs

Les modulateurs allostériques positifs des récepteurs AMPA, comme this compound, pourraient fournir une approche thérapeutique pour le traitement des troubles cognitifs résultant du vieillissement et/ou des maladies neurodégénératives, telles que la maladie d'Alzheimer .

Améliorant de la Mémoire

This compound a démontré des propriétés améliorant la mémoire dans divers modèles comportementaux (mémoire procédurale, spatiale, « épisodique », de travail et relationnelle/déclarative) chez les rongeurs jeunes adultes et âgés .

Traitement des Déficits de Mémoire Liés à l'Âge

This compound s'est avéré améliorer sélectivement les performances des souris âgées dans le test de flexibilité de la mémoire à long terme/déclarative et exercer un effet bénéfique sur la rétention à court terme des visites successives du bras dans le test de mémoire à court terme/de travail .

Réduction du Stress Oxydatif

La capacité de this compound à réduire le stress oxydatif a été observée chez une population de rats d'âge moyen à âgé .

Mécanisme D'action

Target of Action

S 18986 is a selective, orally active, brain penetrant positive allosteric modulator of AMPA-type receptors . AMPA-type glutamate receptors are critical for synaptic plasticity and induction of long-term potentiation (LTP), considered as one of the synaptic mechanisms underlying learning and memory .

Mode of Action

This compound, as with other positive AMPA receptor modulators, increases induction and maintenance of LTP in the hippocampus . It also induces the release of noradrenaline and acetylcholine in the rat hippocampus . This interaction with its targets leads to enhanced object-recognition memory .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AMPA receptor pathway . By modulating this pathway, this compound enhances synaptic plasticity and the induction of LTP. It also increases the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Pharmacokinetics

This compound has been found to penetrate the brain cells or bind to their plasma membranes . It accumulates more in the hippocampus than in the cortex . The half-lives of this compound were similar in plasma and in the brain, at around 1 hour . These properties suggest that this compound has good bioavailability in the brain, particularly in the hippocampus, a crucial brain region involved in memory processing .

Result of Action

The molecular and cellular effects of this compound’s action include increased induction and maintenance of LTP in the hippocampus, increased expression of BDNF, and enhanced release of noradrenaline and acetylcholine . These effects contribute to its cognitive-enhancing properties, which have been demonstrated in various behavioral models in young-adult and aged rodents .

Analyse Biochimique

Biochemical Properties

S 18986 interacts with AMPA-type glutamate receptors, acting as a positive allosteric modulator . This interaction enhances the activity of these receptors, which play a crucial role in synaptic plasticity and the induction of long-term potentiation . These processes are considered fundamental mechanisms underlying learning and memory .

Cellular Effects

This compound has been shown to influence cell function by inducing the production of brain-derived neurotrophic factor (BDNF) and mediating the release of noradrenaline and acetylcholine in the hippocampus and frontal cortex of the brain . These effects can enhance cognitive function and provide neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AMPA-type glutamate receptors, where it acts as a positive allosteric modulator . This binding enhances the activity of these receptors, leading to increased induction and maintenance of long-term potentiation in the hippocampus . This modulation of AMPA receptor activity is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to increase the induction and maintenance of long-term potentiation in the hippocampus

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For example, this compound at doses of 0.03 and 0.1 mg/kg reversed memory deficits in aged mice

Transport and Distribution

This compound is known to penetrate brain cells or bind to their plasma membranes . It has been found to accumulate more in the hippocampus than in the cortex , suggesting that it may be selectively transported and distributed within these areas of the brain.

Propriétés

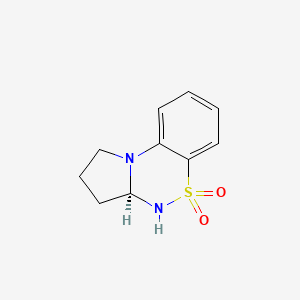

IUPAC Name |

(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIJYGEITVWHU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938656 | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175340-20-2 | |

| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S18986-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-18986 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

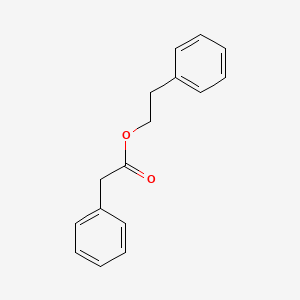

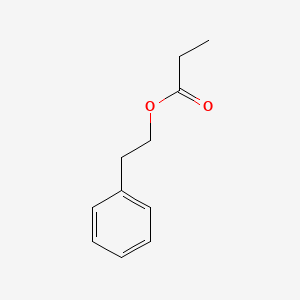

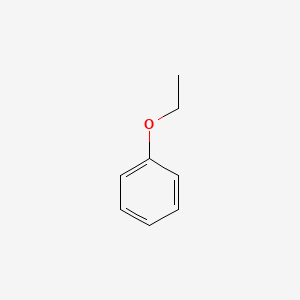

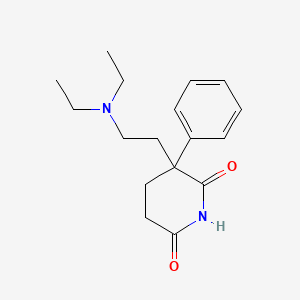

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.